molecular formula C11H10N4 B11903157 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole

Cat. No.: B11903157
M. Wt: 198.22 g/mol
InChI Key: DERBCTGKIAGVPC-UHFFFAOYSA-N
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Description

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound with a molecular formula of C₁₁H₁₀N₄. It is a derivative of naphthoimidazole and features a hydrazono group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthoquinone with hydrazine derivatives. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthoimidazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole involves its interaction with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can participate in redox reactions, affecting cellular processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazono-2,3-dihydro-1H-naphtho[2,3-d]imidazole is unique due to the presence of the hydrazono group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1H-benzo[f]benzimidazol-2-ylhydrazine

InChI

InChI=1S/C11H10N4/c12-15-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,12H2,(H2,13,14,15)

InChI Key

DERBCTGKIAGVPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=N3)NN

Origin of Product

United States

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